Paliroden
Overview
Description
Paliroden is an orally active neurotrophic, non-peptidic compound that activates the synthesis of endogenous neurotrophines. It has shown potential in increasing the rate of formation of both neural progenitors and mature neurons. This compound is primarily investigated for its use in treating neurodegenerative diseases such as Alzheimer’s Disease and Parkinson’s Disease .
Preparation Methods
The synthesis of Paliroden involves several steps, starting with the preparation of the biphenyl and trifluoromethylphenyl intermediates. These intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the final compound. The industrial production methods for this compound are not extensively documented, but they likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Paliroden undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Paliroden has several scientific research applications, including:
Chemistry: Used as a model compound to study neurotrophic activity and its chemical properties.
Biology: Investigated for its role in promoting neurogenesis and neural differentiation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s Disease and Parkinson’s Disease.
Industry: Potential applications in the development of neuroprotective drugs and supplements .
Mechanism of Action
Paliroden exerts its effects by activating the synthesis of endogenous neurotrophines, which are essential for the growth, survival, and differentiation of neurons. It may act as an irreversible inhibitor of monoamine oxidase B (MAOB), thereby increasing the levels of neurotrophic factors in the brain. This mechanism helps in the formation of neural progenitors and mature neurons, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Paliroden is unique compared to other neurotrophic compounds due to its non-peptidic nature and its ability to be orally active. Similar compounds include:
Xaliproden: Another neurotrophic compound investigated for its potential in treating neurodegenerative diseases.
Selegiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s Disease.
Rasagiline: Another monoamine oxidase B inhibitor with neuroprotective properties.
This compound stands out due to its specific activation of endogenous neurotrophines and its potential for higher efficacy in promoting neurogenesis .
Properties
IUPAC Name |
1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEWKIDCGDXBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870180 | |
Record name | Paliroden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SR 57667 may be an irreversible MAOB inhibitor. | |
Record name | Paliroden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
188396-77-2 | |
Record name | Paliroden [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188396772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paliroden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paliroden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALIRODEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VJ76L90T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.